1-[(2,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine
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Overview
Description
1-[(2,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine (DCMIP) is a novel small molecule that has been studied for its potential applications in medicine and biochemistry. DCMIP is a substituted imidazopyridine derivative, which is a heterocyclic aromatic compound containing a five-membered ring with two nitrogen atoms. DCMIP has been found to possess a variety of pharmacological activities, including anti-inflammatory, anti-oxidant, and anti-cancer effects. In addition, DCMIP has been explored for its potential use in the development of new therapeutic agents for the treatment of various diseases.
Scientific Research Applications
Pharmacophore Design and Inhibitory Activity
One area of application is in the design of pharmacophores aimed at inhibiting p38 mitogen-activated protein (MAP) kinase, which plays a crucial role in proinflammatory cytokine release. Compounds with imidazole scaffolds, including 1-[(2,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine, have been reviewed for their selective inhibition properties. These inhibitors target the ATP pocket of p38 MAP kinase, offering potential for designing drugs with higher selectivity and potency for inflammatory diseases (Scior, T., Domeyer, D., Cuanalo-Contreras, K., & Laufer, S., 2011).
Optical Sensors and Fluorescent Chemosensors
The compound's derivatives have been explored for their use in optical sensors and fluorescent chemosensors. Heterocyclic compounds, including imidazole derivatives, are pivotal in synthesizing sensors due to their ability to facilitate various weak interactions, making them highly applicable in detecting different enzymes and receptors in biological systems. This indicates a broad utility in medicinal chemistry and bioanalytical applications (Jindal, G., & Kaur, N., 2021).
Synthesis and Transformation
Another significant application involves the synthesis and transformation of phosphorylated derivatives of imidazoles. These compounds, including 1-[(2,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine, exhibit a range of chemical and biological properties, such as insectoacaricidal and anti-hypertensive activities. Their synthesis generally utilizes metallic derivatives of imidazole and phosphorus halides, highlighting their versatility in organic chemistry and potential for developing new pharmaceuticals (Abdurakhmanova, E., Kondratyuk, K. M., Holovchenko, O., & Brovarets, V., 2018).
Medicinal Chemistry and Drug Development
The compound's framework is integral to medicinal chemistry, particularly in the development of kinase inhibitors. Imidazo[4,5-b]pyridine derivatives, including the specific compound , are highlighted for their therapeutic applications, indicating their potential in creating drugs with enhanced pharmacokinetic profiles and efficiency. The structural motif of imidazo[4,5-b]pyridine is crucial in exploring novel compounds for various medicinal purposes, demonstrating the compound's significance in drug discovery and development (Garrido, A., Vera, G., Delaye, P.-O., & Enguehard-Gueiffier, C., 2021).
Mechanism of Action
Target of Action
The compound contains abenzylic position , which is known to be reactive and can interact with various biological targets .
Mode of Action
Based on its structure, it may undergo reactions at the benzylic position, such asfree radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of its biological targets.
Biochemical Pathways
The reactions at the benzylic position could potentially affect various biochemical pathways, depending on the nature of the biological targets .
Result of Action
The reactions at the benzylic position could potentially lead to various molecular and cellular effects, depending on the nature of the biological targets .
properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methoxy]-2-(4-methoxyphenyl)imidazo[4,5-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2N3O2/c1-26-16-8-5-13(6-9-16)20-24-19-18(3-2-10-23-19)25(20)27-12-14-4-7-15(21)11-17(14)22/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYDWBFKYIUKDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(N2OCC4=C(C=C(C=C4)Cl)Cl)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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